2-Methylene-oxetane
Overview
Description
2-Methylene-oxetane is a four-membered heterocyclic compound containing an oxygen atom and a methylene group attached to the oxetane ring. This compound is known for its significant ring strain and unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylene-oxetane can be synthesized through various methods, including:
Intramolecular Cyclization: This involves the cyclization of suitable precursors through C−O or C−C bond formation.
[2+2] Cycloaddition: The Paternò−Büchi reaction, a photochemical [2+2] cycloaddition between alkenes and carbonyl compounds, is another method to synthesize oxetanes.
Industrial Production Methods: Industrial production of this compound often involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific methods may vary depending on the desired scale and application .
Chemical Reactions Analysis
2-Methylene-oxetane undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain, this compound readily undergoes ring-opening reactions, often catalyzed by acids or bases.
Substitution Reactions: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Acids and Bases: Used in ring-opening reactions.
Oxidizing Agents: Such as peroxides for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Scientific Research Applications
2-Methylene-oxetane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its unique reactivity and ability to form stable derivatives.
Polymer Chemistry: The compound is used in the synthesis of polymers with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: It serves as a model compound in studying the reactivity and stability of strained ring systems.
Mechanism of Action
The mechanism of action of 2-Methylene-oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects .
Comparison with Similar Compounds
2-Methylene-oxetane can be compared with other oxetane derivatives and small aliphatic cyclic ethers:
Oxetane: A simpler four-membered ring without the methylene group.
Epoxides: Three-membered cyclic ethers with similar ring strain but different reactivity.
Tetrahydrofuran: A five-membered cyclic ether with less ring strain and different chemical properties.
Uniqueness: this compound is unique due to its combination of ring strain and the presence of a methylene group, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
2-methylideneoxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-4-2-3-5-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVVGKJWOLWVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480667 | |
Record name | 2-methylene-oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32869-14-0 | |
Record name | 2-methylene-oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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